N1-Isopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine
Description
N1-Isopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring two distinct substituents on the primary nitrogen atom: an isopropyl group and a (3-methylthiophen-2-yl)methyl moiety. The compound’s structure combines a flexible ethane-1,2-diamine backbone with a heteroaromatic thiophene ring, which introduces unique electronic and steric properties. The 3-methyl group on the thiophene ring enhances lipophilicity and may influence π-π stacking interactions, while the isopropyl group contributes to steric bulk.
Properties
IUPAC Name |
N'-[(3-methylthiophen-2-yl)methyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2S/c1-9(2)13(6-5-12)8-11-10(3)4-7-14-11/h4,7,9H,5-6,8,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHCIOXWKGNOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CCN)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with isopropylamine and ethane-1,2-diamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-Isopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N1-Isopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N1-Isopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related ethylenediamine derivatives vary in substituent type, electronic effects, and applications. Below is a detailed comparison:
Substituent Type and Electronic Effects
Physicochemical Properties
Biological Activity
N1-Isopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine (CAS No. 1353981-52-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C11H20N2S
- Molecular Weight: 212.36 g/mol
- Structure: The compound features an isopropyl group and a thiophene moiety, which may contribute to its biological properties.
Biological Activity
Antitumor Activity:
Research indicates that compounds with similar structures to this compound exhibit significant antitumor activity. For instance, derivatives of thiophenes have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as PI3K/AKT/mTOR .
Antimicrobial Properties:
Studies on related compounds suggest that thiophene derivatives possess antimicrobial activities. The presence of sulfur in thiophene rings is often linked to enhanced interaction with bacterial membranes, leading to increased antibacterial efficacy .
Case Studies:
Several case studies have highlighted the biological effects of similar compounds:
- Study on Antitumor Effects:
- Antimicrobial Evaluation:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Functional Groups: The presence of specific functional groups can enhance binding affinity to biological targets.
- Steric Effects: The spatial arrangement of atoms affects how well the compound interacts with enzymes or receptors.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N1-Isopropyl-N1-((3-methylthiophen-2-yl)methyl)ethane-1,2-diamine, and how can purity be maximized?
The synthesis typically involves multi-step reactions, starting with alkylation or reductive amination. Key steps include:
- Solvent selection : Ethanol or dichloromethane under controlled temperatures (40–60°C) to enhance yield and reduce side reactions .
- Purification : Column chromatography or recrystallization to isolate the tertiary amine product.
- Characterization : Use NMR (¹H and ¹³C) to verify substituent integration and ensure absence of unreacted intermediates.
Q. How can the molecular structure and stereochemistry of this compound be resolved?
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine bond angles, distances, and 3D conformation .
- NMR spectroscopy : Analyze coupling constants and NOESY correlations to infer spatial arrangements of the 3-methylthiophene and isopropyl groups .
Q. What spectroscopic techniques are critical for characterizing its chemical identity?
- IR spectroscopy : Identify N-H stretches (~3350–3400 cm⁻¹) and C-S vibrations (thiophene ring) .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the alkylation step?
- Temperature modulation : Gradual heating (e.g., 50°C) minimizes decomposition of the thiophene moiety.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve regioselectivity .
- In situ monitoring : Use HPLC or GC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling : Perform IC₅₀ assays under standardized conditions (e.g., pH 7.4, 37°C) to control for environmental variability .
- Structural analogs comparison : Benchmark against compounds like N1-(2-Methylphenyl)ethane-1,2-diamine derivatives to isolate the impact of the 3-methylthiophene group .
- Receptor binding assays : Use radioligand displacement studies to validate affinity for targets like neurotransmitter receptors .
Q. How does the 3-methylthiophene substituent influence pharmacological properties compared to other aromatic groups?
- Lipophilicity : Calculate logP values (e.g., via HPLC retention times) to compare membrane permeability with phenyl or pyridyl analogs .
- Metabolic stability : Conduct microsomal assays to assess susceptibility to oxidation at the thiophene ring’s sulfur atom .
- SAR studies : Synthesize derivatives with halogens or electron-withdrawing groups on the thiophene to correlate substituents with activity .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., nitric oxide synthase) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key hydrogen bonds or π-π interactions .
- QSAR modeling : Develop regression models linking structural descriptors (e.g., Hammett σ values) to observed bioactivity .
Methodological Guidance
Q. How to design experiments for evaluating its potential as a therapeutic agent?
- In vitro screening : Test against cell lines (e.g., cancer, microbial) with cytotoxicity assays (MTT or resazurin) .
- ADME profiling : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition .
- In vivo models : Use rodent studies to evaluate pharmacokinetics (e.g., bioavailability, half-life) and acute toxicity (LD₅₀) .
Q. What analytical approaches validate batch-to-batch consistency in synthesis?
- HPLC-DAD : Compare retention times and UV spectra of multiple batches .
- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to detect impurities .
Comparative and Mechanistic Studies
Q. How does this compound compare to structurally similar diamines in catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
